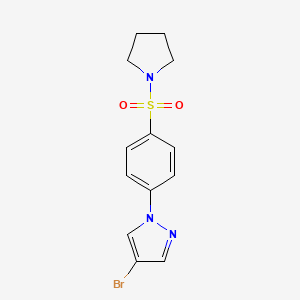

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole

描述

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole (CAS: 1187385-91-6) is a brominated pyrazole derivative featuring a pyrrolidine-sulfonamide-substituted phenyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₄H₁₅BrN₄O₂S, with a molecular weight of 399.27 g/mol. This compound is synthesized via alkylation or sulfonylation reactions, as evidenced by its commercial availability with 97% purity . The pyrrolidinosulfonyl group enhances solubility and modulates electronic properties, making it a key functional group for structure-activity relationship (SAR) studies.

属性

IUPAC Name |

4-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2S/c14-11-9-15-17(10-11)12-3-5-13(6-4-12)20(18,19)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYSDVOOLVZULZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674919 | |

| Record name | 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-91-6 | |

| Record name | 4-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. This reaction is often catalyzed by an acid or base under reflux conditions.

Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles with different functional groups.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include amines and alcohols.

科学研究应用

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of BPPS is as a CDK inhibitor. CDKs are essential for cell cycle regulation, and their dysregulation is implicated in various cancers. BPPS has shown potential in:

- Impacting Cell Proliferation : By inhibiting CDKs, BPPS may reduce cell growth and viability, making it a candidate for anticancer therapies.

- Mechanism of Action : The compound's interaction with CDKs can lead to cell cycle arrest, thereby preventing tumor progression.

Other Biological Activities

BPPS may also exhibit other pharmacological effects, including:

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways through CDK inhibition.

- Neuroprotective Effects : Investigations into its role in neurological disorders are ongoing.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of BPPS as a CDK inhibitor:

- In Vitro Studies : Research demonstrated that BPPS effectively inhibited CDK activity in cancer cell lines, leading to reduced proliferation rates.

- Animal Models : Preliminary studies in animal models suggest that BPPS administration resulted in significant tumor size reduction compared to controls.

These findings underscore the potential of BPPS as a therapeutic agent in oncology.

作用机制

The mechanism of action of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinosulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs, their substituents, and physicochemical

Key Observations:

Substituent Effects on Molecular Weight :

- The trifluoromethyl and bromo-substituted analog (CAS 1072944-72-9) has the highest molecular weight (434 g/mol) due to additional halogen and CF₃ groups .

- Simplification of the sulfonamide group (e.g., phenylsulfonyl in CAS 121358-73-4) reduces molecular weight significantly (287.13 g/mol) .

Impact on Melting Points :

- The phenylsulfonyl derivative (CAS 121358-73-4) exhibits a defined melting point (90–92°C), likely due to enhanced crystallinity from the planar sulfonyl group . Data for other analogs are unavailable but can be inferred to vary based on substituent bulkiness.

Synthetic Accessibility: The target compound and its morpholino analog are synthesized via similar routes, but the morpholino derivative’s lower purity (95% vs. 97%) suggests challenges in introducing the morpholine ring .

生物活性

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 332.23 g/mol. The compound features a bromine atom, a pyrazole ring, and a sulfonamide moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways. For instance, it can bind to active sites of enzymes, preventing substrate access and subsequent reactions.

- Receptor Modulation : It also interacts with receptors that are crucial for signal transduction in cells, potentially altering cellular responses .

- Cell Signaling Pathways : By modulating key signaling pathways, the compound may influence processes such as cell proliferation and apoptosis .

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The presence of the pyrrolidinosulfonyl group enhances its efficacy against bacterial strains.

- Antitumor Effects : Research has demonstrated that the compound can inhibit the growth of certain cancer cell lines. Its cytotoxicity varies depending on the type of cancer, suggesting selective targeting mechanisms .

- Anti-inflammatory Activity : The compound has been linked to anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in its structure significantly enhanced its bioactivity, particularly against resistant strains .

- Cytotoxicity Assessment : In vitro studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound effectively inhibited cell proliferation. The IC50 values ranged from 5 to 15 µM depending on the cell line tested, indicating promising potential as an anticancer agent .

- Enzyme Interaction Studies : Molecular docking analyses have shown that this compound can effectively bind to enzymes such as cyclooxygenase (COX), influencing their activity and potentially altering metabolic pathways critical for disease progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Factors such as pH and temperature are known to affect its stability and activity, which are crucial for optimizing therapeutic applications.

常见问题

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Design of Experiments (DoE) optimizes critical parameters: (1) bromination time (8–12 hr), (2) Li-Br exchange temperature (−78 ± 2°C), and (3) sulfonylation equivalents (1.05–1.10). PAT tools (e.g., ReactIR) ensure consistency, with QbD thresholds for purity (>98% by HPLC) .

Contradictions & Validation

- Synthetic Yields : reports 80% yields for pyrazole thioamides via reflux, while notes 40–75% for lithiation steps. This discrepancy highlights the need for rigorous moisture control in organometallic reactions.

- Bioactivity : Pyrazoles in show anti-inflammatory activity via Prdx5 inhibition, but notes limited cytotoxicity (IC >100 µM). Dose-dependent assays (0.1–100 µM) are recommended to clarify mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。